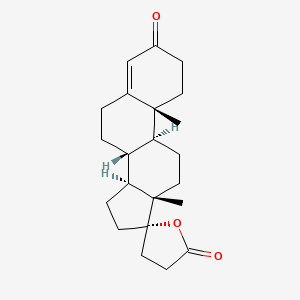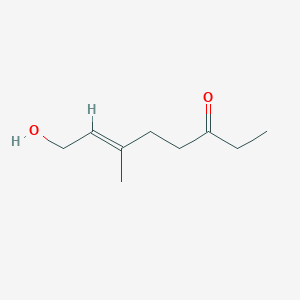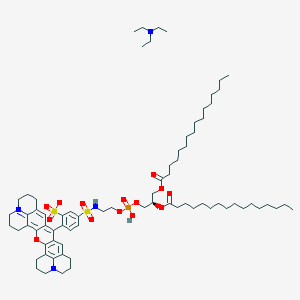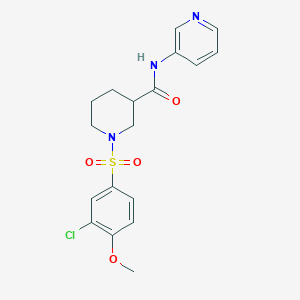
3-フェニルアセチルアミノ-2,6-ピペリジンジオン
説明
3-Phenylacetylamino-2,6-piperidinedione (3-PA-2,6-PPD) is an aminopiperidine derivative that has been studied for its potential use in a variety of scientific research applications. It is a versatile compound that has been used in in vivo and in vitro studies to investigate biological activity and its biochemical and physiological effects.
科学的研究の応用
神経精神疾患の治療
この化合物は、モノアミンオキシダーゼの調節に関与する神経精神疾患の治療に有用であることが開示されている . この化合物は、MAO タイプ B の効果的で選択的な阻害剤であることが示されている .
エストロゲン刺激による細胞増殖の阻害
研究により、3-フェニルアセチルアミノ-2,6-ピペリジンジオンとそのパラヒドロキシアナログは、エストロゲン刺激による細胞増殖を阻害することが示されている . これは、エストロゲンが役割を果たす疾患の治療において潜在的な用途がある可能性がある.
抗腫瘍活性
この化合物は、明らかな抗腫瘍活性を有する天然に存在するペプチドアナログである . これは、がん治療において潜在的な用途がある可能性を示唆している.
作用機序
Target of Action
3-Phenylacetylamino-2,6-piperidinedione, also known as N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide, is a naturally-occurring peptide analogue with apparent antineoplastic activity . It may bind to DNA , making DNA the primary target of its action.
Mode of Action
The compound interacts with its target, DNA, by intercalation . This interaction results in cell cycle arrest in the G1 phase, reduction of mitosis, and decreased protein synthesis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and protein synthesis . By arresting the cell cycle and reducing protein synthesis, it can inhibit the growth and proliferation of cancer cells .
Result of Action
The molecular and cellular effects of 3-Phenylacetylamino-2,6-piperidinedione’s action include cell cycle arrest, reduction of mitosis, and decreased protein synthesis . These effects can lead to the inhibition of cancer cell growth and proliferation .
Action Environment
The action of 3-Phenylacetylamino-2,6-piperidinedione can be influenced by various environmental factors. For instance, the compound is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health . Therefore, factors such as diet, lifestyle, and exposure to other chemicals could potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
3-Phenylacetylamino-2,6-piperidinedione plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis in tumor cells. This compound interacts with various enzymes and proteins, including those involved in the synthesis of proteins. The hydroxyl group on the 3rd carbon atom makes this compound more acidic than its parent compound, 2,6-piperidinedione . It has a high affinity for cancer tissues and urine samples, indicating its potential for targeted cancer therapy .
Cellular Effects
3-Phenylacetylamino-2,6-piperidinedione has been shown to have profound effects on various types of cells and cellular processes. It inhibits the growth of carcinoma cell lines such as MCT7 and MCF7 . This compound influences cell function by disrupting protein synthesis, which is crucial for cell growth and proliferation. Additionally, it impacts cell signaling pathways and gene expression, leading to the inhibition of tumor growth .
Molecular Mechanism
The molecular mechanism of 3-Phenylacetylamino-2,6-piperidinedione involves its binding interactions with biomolecules. This compound inhibits protein synthesis by binding to specific enzymes and proteins involved in this process . It also acts as an antiestrogen, which further contributes to its anticancer properties . The changes in gene expression induced by this compound result in the inhibition of tumor cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylacetylamino-2,6-piperidinedione have been observed to change over time. This compound is stable under specific storage conditions (10°C - 25°C) and shows a high affinity for cancer tissues . Long-term studies have indicated that it can inhibit the growth of carcinoma cell lines over extended periods
Dosage Effects in Animal Models
The effects of 3-Phenylacetylamino-2,6-piperidinedione vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant adverse effects . At higher doses, it may cause toxic effects, including irregular heartbeat, increased blood pressure, and liver problems . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Phenylacetylamino-2,6-piperidinedione is involved in metabolic pathways related to protein synthesis inhibition. It interacts with enzymes and cofactors that play a role in this process . The compound’s metabolic pathways also include its conversion to phenylacetylglutamine and phenylacetylisoglutamine by hydrolysis in the pancreatic juice . These metabolites further contribute to its anticancer properties.
Transport and Distribution
Within cells and tissues, 3-Phenylacetylamino-2,6-piperidinedione is transported and distributed through interactions with specific transporters and binding proteins . Its high affinity for cancer tissues allows for targeted delivery, enhancing its therapeutic efficacy . The compound’s localization and accumulation in cancer tissues make it a promising candidate for targeted cancer therapy.
Subcellular Localization
The subcellular localization of 3-Phenylacetylamino-2,6-piperidinedione plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals may influence its localization, further enhancing its therapeutic potential.
特性
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGRFQCUGLKSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77658-84-5 | |
| Record name | Benzeneacetamide, N-(2,6-dioxo-3-piperidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077658845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)
![{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B1222659.png)
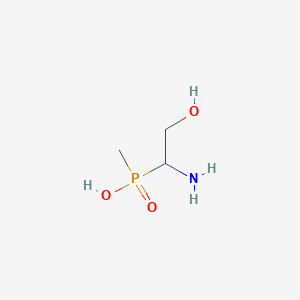





![(1R,5S,6R,7R,10R,20R,21R)-20-acetyloxy-18-hydroxy-5,7,10,15-tetramethyl-7-(3-methylbutan-2-yl)-21-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B1222671.png)
